molecular formula C9H8F2O B3160051 1-(3,5-Difluorophenyl)propan-2-one CAS No. 865774-77-2

1-(3,5-Difluorophenyl)propan-2-one

Cat. No. B3160051
CAS RN: 865774-77-2
M. Wt: 170.16 g/mol
InChI Key: GANUXJOOWCWFLI-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)propan-2-one is a chemical compound with the molecular formula C9H8F2O . It has a molecular weight of 170.16 . It is stored in an inert atmosphere at room temperature . The compound is a liquid or low-melting solid .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Difluorophenyl)propan-2-one consists of a propanone group attached to a 3,5-difluorophenyl group . The InChI code for this compound is 1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

1-(3,5-Difluorophenyl)propan-2-one is a liquid or low-melting solid . It is stored in an inert atmosphere at room temperature . The compound has a molecular weight of 170.16 .

Scientific Research Applications

Anticancer Potential

1-(3,5-Difluorophenyl)propan-2-one derivatives have been synthesized and investigated for their anticancer properties. For example, compounds synthesized via Claisen-Schmidt condensation showed significant cytotoxic activities against various human tumor cell lines, indicating potential as anticancer agents. The mechanism of action for these compounds involves the induction of apoptosis, as evidenced by the activation of caspase-3 in human oral squamous cell carcinomas (Yamali et al., 2017).

Catalytic Applications

Nonsymmetric palladium complexes containing partly fluorinated bisphosphine ligands, including those with 3,5-difluorophenyl groups, have been synthesized and shown to be efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. This highlights the compound's utility in catalysis and polymer synthesis (Meier et al., 2003).

Material Science

In material science, the compound's derivatives have been explored for their reactivity and potential applications. For instance, the photocyclization of certain derivatives can lead to the formation of valuable chemical structures, such as flavones, which have various applications in material science and as chemical intermediates (Košmrlj & Šket, 2007).

Enzymatic Processes

1-(3,5-Difluorophenyl)propan-2-one is also valuable as an intermediate in enzymatic processes. For instance, it has been used in the enzymatic preparation of chiral intermediates for pharmaceutical applications, demonstrating the compound's utility in green chemistry and enzymatic synthesis (Guo et al., 2017).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

1-(3,5-difluorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANUXJOOWCWFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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